2-(Butylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid
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Overview
Description
2-(Butylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features a butylamino group and a difluorophenylamino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the difluoromethylation of heterocycles via a radical process
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-efficiency reagents and catalysts to ensure high yield and purity. The use of aryl fluorosulfonates as deoxyfluorinating agents is one such method that offers high stability and efficiency under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(Butylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(Butylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets through its functional groups. The butylamino and difluorophenylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylboronic acid: Another compound with difluorophenyl groups, used in similar applications.
Imidazo[1,2-a]pyridines: Valuable heterocyclic scaffolds with applications in organic synthesis and pharmaceutical chemistry.
Uniqueness
2-(Butylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
2-(butylamino)-4-(2,4-difluoroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3/c1-2-3-6-17-12(14(20)21)8-13(19)18-11-5-4-9(15)7-10(11)16/h4-5,7,12,17H,2-3,6,8H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKFEUVBTATTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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